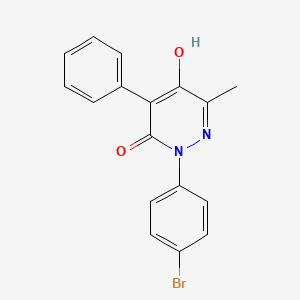
2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one is a complex organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a phenyl group attached to a pyridazinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a suitable brominated reagent reacts with the pyridazinone intermediate.
Hydroxylation and Methylation: The hydroxy and methyl groups are introduced through specific functionalization reactions, often involving reagents like hydroxylating agents and methylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used, such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol: This compound shares the bromophenyl group but differs in the core structure and functional groups.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: This compound also contains a bromophenyl group but has a different core structure and functional groups.
The uniqueness of 1-(4-Bromophenyl)-6-hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one lies in its specific combination of functional groups and the resulting chemical properties and reactivity.
Properties
CAS No. |
89314-18-1 |
|---|---|
Molecular Formula |
C17H13BrN2O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-16(21)15(12-5-3-2-4-6-12)17(22)20(19-11)14-9-7-13(18)8-10-14/h2-10,21H,1H3 |
InChI Key |
FGDDDGBTMILECL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B12915370.png)

![7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione](/img/structure/B12915376.png)
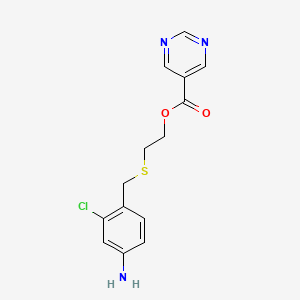

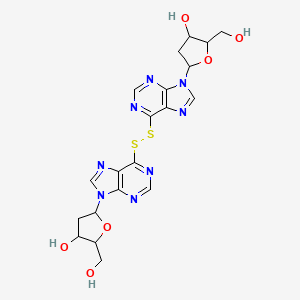

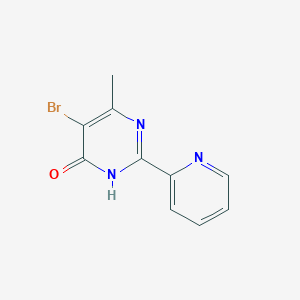

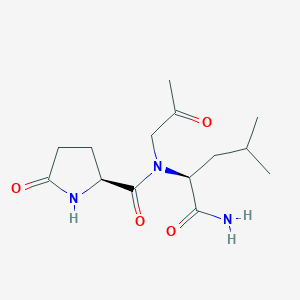
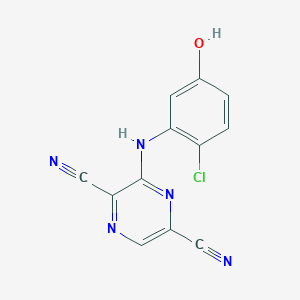
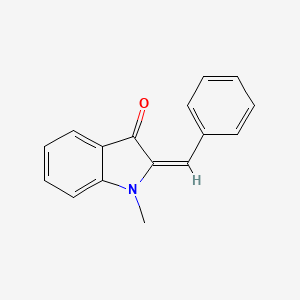
![3-(3,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915448.png)

